
5-(5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a methyl group at the 1-position and a carboxylic acid group at the 3-position. The 5-position of the pyrazole is connected to a phenyl ring, which is further substituted with a fluoro group at the 5-position and a methoxy group at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and phenyl rings, the carboxylic acid group, and the various substituents. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation. The fluoro group on the phenyl ring could potentially be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group and the nonpolar phenyl ring could impact its solubility. The exact properties would need to be determined experimentally .Applications De Recherche Scientifique
-
Organic Synthesis : This compound is used in organic synthesis, particularly in cross-coupling reactions . It’s typically supplied as a white to pale brown crystalline powder .
-
Friedel-Crafts Alkylation of Hydronaphthalenes : This compound can be used as a reactant in Friedel-Crafts alkylation of hydronaphthalenes . This is a type of electrophilic aromatic substitution reaction where an alkyl group is introduced into an aromatic system .
-
Suzuki-Miyaura Cross-Coupling Reactions : This compound can be used in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used to synthesize carbon-carbon bonds .
-
Synthesis of 9,10-Diarylanthracenes : This compound can be used in the synthesis of 9,10-diarylanthracenes . These are used as molecular switches .
-
Cross-Coupling with Carbazolyl or Aryl Halides : This compound can be used in cross-coupling reactions with carbazolyl or aryl halides .
-
Organic Synthesis : This compound is used in organic synthesis, particularly in cross-coupling reactions . It’s typically supplied as a white to pale brown crystalline powder .
-
Friedel-Crafts Alkylation of Hydronaphthalenes : This compound can be used as a reactant in Friedel-Crafts alkylation of hydronaphthalenes . This is a type of electrophilic aromatic substitution reaction where an alkyl group is introduced into an aromatic system .
-
Suzuki-Miyaura Cross-Coupling Reactions : This compound can be used in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used to synthesize carbon-carbon bonds .
-
Synthesis of 9,10-Diarylanthracenes : This compound can be used in the synthesis of 9,10-diarylanthracenes . These are used as molecular switches .
-
Cross-Coupling with Carbazolyl or Aryl Halides : This compound can be used in cross-coupling reactions with carbazolyl or aryl halides .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(5-fluoro-2-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c1-15-10(6-9(14-15)12(16)17)8-5-7(13)3-4-11(8)18-2/h3-6H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJXJAYGMZXGQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=C(C=CC(=C2)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2405108.png)
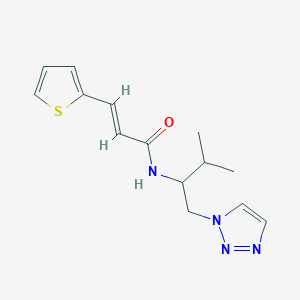
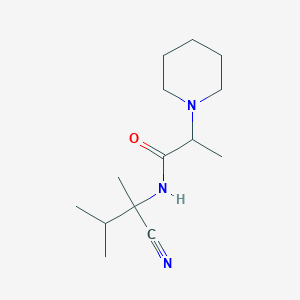
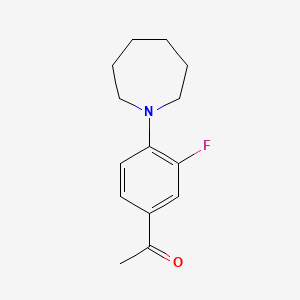
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-fluoro-4-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2405115.png)
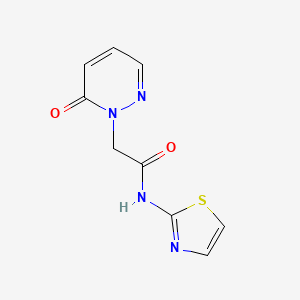
![2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole](/img/structure/B2405117.png)
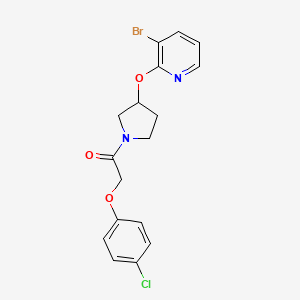
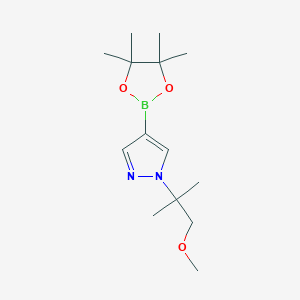
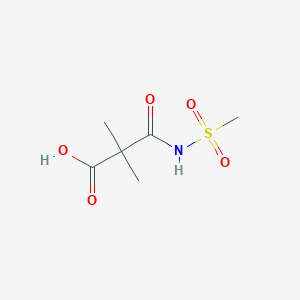
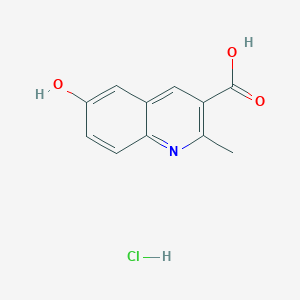
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2405126.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2405127.png)
![[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2405130.png)